1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.14357042 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adenosine Receptor Antagonism
Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a class structurally related to the query compound, has identified potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with PSB-09120 and PSB-0788 being notable examples. This suggests potential applications in modulating adenosine receptor activity, which could have implications in inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).
Sulfomethylation and Chelation
The sulfomethylation of piperazine and related macrocycles offers a pathway to synthesizing mixed-side-chain macrocyclic chelates. These chelates have potential applications in medical imaging and radiopharmacy, highlighting the compound's relevance in creating contrast agents for magnetic resonance imaging (MRI) or as therapeutic radiopharmaceuticals (van Westrenen & Sherry, 1992).
Antimicrobial Activity
Synthesis of novel piperazine derivatives, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, has shown antibacterial activities against various pathogens. This suggests the potential of similar compounds for developing new antimicrobial agents, indicating a route for research into combating resistant bacterial strains (Wu Qi, 2014).
Anticancer Evaluation
Compounds with piperazine substituents have demonstrated significant anticancer activity in vitro. This is particularly true for those incorporating 1,3-thiazole cycles, showing efficacy against various cancer cell lines. Such findings underscore the potential for compounds like "1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" in oncological research and therapy development (Turov, 2020).
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-14-12-15(2)17(4)19(16(14)3)25(22,23)21-9-7-20(8-10-21)13-18-6-5-11-24-18/h5-6,11-12H,7-10,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMUGONTLPBVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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